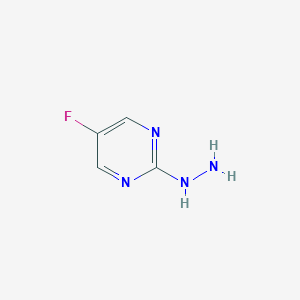

5-Fluoro-2-hydrazinylpyrimidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-fluoropyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEDYDITEBFPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Hydrazinylpyrimidine and Its Precursors

Established Synthetic Routes for Pyrimidine (B1678525) Core Formation

The formation of the pyrimidine ring is most commonly achieved through cyclocondensation reactions. wikipedia.org This approach typically involves the reaction of a three-carbon component (a C-C-C fragment) with a compound containing an N-C-N moiety. bu.edu.eg These multicomponent reactions are highly versatile and allow for the assembly of a wide variety of substituted pyrimidines from simpler, readily available precursors. researchgate.netmdpi.com Classical examples of this strategy include the Pinner synthesis and the Biginelli reaction. wikipedia.orgmdpi.com The choice of the C-C-C and N-C-N fragments determines the substitution pattern of the resulting pyrimidine ring.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation represents a powerful and widely utilized strategy for the construction of the pyrimidine nucleus. asianpubs.org This class of reactions involves the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule such as water or alcohol. The versatility of this method stems from the wide array of starting materials that can be employed, leading to a diverse range of pyrimidine derivatives.

Urea (B33335) is a fundamental building block in the synthesis of pyrimidines, often serving as the N-C-N component. researchgate.netnih.gov Its reaction with alkylating agents, such as diethyl sulfate (B86663) or dimethyl sulfate, is a key step in preparing activated intermediates for cyclization. While diethyl sulfate is a potent alkylating agent, the reaction with urea can be highly exothermic. googleapis.com The alkylation of urea with dimethyl sulfate can produce O-methylisourea. googleapis.comgoogle.com This intermediate, or its analogs, can then be reacted with a suitable three-carbon component to form the pyrimidine ring. The initial reaction between urea and the alkylating agent forms an O-alkylisourea salt, which is more reactive than urea itself in subsequent cyclization steps.

A common method for preparing O-alkylisoureas involves the reaction of urea with dialkyl sulfates. googleapis.com For example, O-Methylisourea Sulfate can be synthesized from urea and dimethyl sulfate. google.com This product is a valuable intermediate for various chemical syntheses, including those in the pharmaceutical field. google.com

Malonic acid and its derivatives, such as malonates and malononitrile, are classic examples of the C-C-C fragment used in pyrimidine synthesis. bibliomed.org These compounds react with N-C-N synthons like urea, thiourea (B124793), or guanidine (B92328) to form the pyrimidine ring. bu.edu.egbibliomed.org A well-known example is the reaction of diethyl malonate with urea to form barbituric acid.

The Biginelli reaction, a one-pot three-component synthesis, often employs a β-ketoester, which can be considered a derivative of malonic acid, along with an aldehyde and urea or thiourea. researchgate.net For instance, new pyrimidine derivatives have been synthesized by reacting dimethyl malonate with various aldehydes and urea or thiourea under microwave irradiation. researchgate.net Another example involves the reaction of thiazolyl thiourea derivatives with malonic acid in the presence of acetyl chloride to yield pyrimidine derivatives. bibliomed.org

Table 1: Examples of Pyrimidine Synthesis using Malonic Acid Derivatives

| C-C-C Fragment | N-C-N Fragment | Other Reactants | Resulting Product Class | Reference |

| Dimethyl Malonate | Urea / Thiourea | Aldehydes (Cinnamaldehyde, Vanillin, etc.) | Substituted Pyrimidines | researchgate.net |

| Diethyl Malonate | Thiosemicarbazones | - | Substituted Pyrimidines | bibliomed.org |

| Malonic Acid | Thiazolyl Thiourea Derivatives | Acetyl Chloride | Thiazolyl-substituted Pyrimidines | bibliomed.org |

Guanidine and its derivatives are highly versatile N-C-N building blocks for constructing 2-aminopyrimidines, a common structural motif in biologically active molecules. wikipedia.orgiaea.org The strong basicity and nucleophilicity of guanidine facilitate its condensation with various 1,3-dielectrophiles. scripps.edu

A variety of synthetic strategies utilize guanidine for pyrimidine ring formation. For instance, unsymmetrical pyrimidines can be synthesized through the cyclization of chalcones (1,3-diphenyl-2-propen-1-ones) with guanidine hydrochloride in the presence of a base. nih.gov Another approach involves the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine, where the initial attack of the guanidine amino group on the carbonyl moiety of the furanone leads to ring opening and subsequent cyclization into a pyrimidine structure. nih.gov Furthermore, more complex fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, have been prepared by reacting substituted pyrimidine-2(1H)-thiones with guanidine. researchgate.net

Table 2: Examples of Pyrimidine Synthesis using Guanidine Derivatives

| C-C-C Fragment Source | Guanidine Derivative | Reaction Conditions | Resulting Product Class | Reference |

| Chalcones | Guanidine Hydrochloride | NaOH, Ethanol (B145695), Reflux | Unsymmetrical Pyrimidines | nih.gov |

| 3-Arylmethylidenefuran-2(3H)-ones | Guanidine Carbonate | - | Dihydrofuro[2,3-d]pyrimidine-2-amines | nih.gov |

| 5-Acetyl-pyrimidine-2(1H)-thiones | Guanidine | - | Pyrimido[4,5-d]pyrimidines | researchgate.net |

S-Methylisothiourea, typically used as its hemisulfate salt, serves as a masked form of thiourea in pyrimidine synthesis. sigmaaldrich.comcaymanchem.com The methylthio group is a good leaving group, facilitating certain reactions, or it can be retained in the final product as a 2-methylsulfanyl substituent. This substituent can be subsequently displaced by other nucleophiles to create further derivatives. The hemisulfate salt is a stable, crystalline solid. sigmaaldrich.comorgsyn.org

The synthesis of 2-methylsulfanylpyrimidines has been achieved by refluxing halogenated enones with S-methylisothiourea sulfate. bu.edu.eg Similarly, a microwave-assisted protocol for the synthesis of 2,6-disubstituted pyrimidinones (B12756618) utilizes S-methylisothiourea sulfate in a domino reaction sequence. thieme-connect.com This method is proposed to proceed via a Michael-type addition of the isothiourea to an activated alkyne, followed by cyclization. thieme-connect.com

O-Methylisourea, often prepared as its sulfate or hemisulfate salt, is the oxygen analog of S-methylisothiourea and is derived from urea. google.comprepchem.com It is a valuable reagent for introducing a 2-methoxy group onto the pyrimidine ring. The synthesis of O-methylisourea salts can be achieved by reacting urea with dimethyl sulfate or from cyanamide (B42294) and methanol (B129727). googleapis.comgoogle.com

A direct application of this reagent in pyrimidine synthesis is the reaction of ethyl acetoacetate (B1235776) with O-methylisourea in an aqueous medium to produce 2-methoxy-6-methyl-3(2H)-pyrimidin-4-one. bibliomed.org This reaction exemplifies the classic Pinner synthesis approach, where a β-keto ester condenses with an isourea derivative to form the pyrimidinone ring system. thieme-connect.com

Nucleophilic Substitution Approaches for Pyrimidine Ring Construction

The fundamental structure of the pyrimidine ring is often assembled through cyclization reactions involving β-dicarbonyl compounds and N-C-N containing reagents. wikipedia.org A common and versatile method is the reaction of amidines with β-dicarbonyl compounds to yield 2-substituted pyrimidines. wikipedia.org Similarly, urea can be reacted to form 2-pyrimidinones, and guanidines can be used to produce 2-aminopyrimidines. wikipedia.org These reactions provide a foundational framework upon which further modifications, such as the introduction of a fluorine atom, can be made.

More recent approaches have focused on creating fluorinated pyrimidines under milder conditions. One such method involves the use of potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated C3 building block. This intermediate reacts with various amidine hydrochlorides to produce 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in generally excellent yields without the need for basic additives. nih.gov

Introduction of the Fluoro Substituent

The introduction of a fluorine atom onto the pyrimidine ring is a critical step in the synthesis of 5-fluoro-2-hydrazinylpyrimidine and related compounds. This can be achieved through several strategies, including halogenation of pyrimidine intermediates followed by halogen exchange, direct fluorination, or by utilizing pre-fluorinated building blocks.

Halogenation of Pyrimidine Intermediates

A common route to fluorinated pyrimidines involves the initial halogenation of a pyrimidine intermediate, typically with chlorine, followed by a subsequent halogen exchange reaction to introduce fluorine.

The conversion of hydroxypyrimidines to chloropyrimidines is a well-established transformation frequently accomplished using phosphorus oxychloride (POCl3). mdpi.combhu.ac.in This reaction has been a standard procedure for over a century and is widely used for preparing chlorinated pyrimidine intermediates. mdpi.com The process generally involves heating the hydroxy-containing substrate in an excess of POCl3. mdpi.comresearchgate.net In some cases, the presence of a base like N,N-dimethylaniline is employed, which can influence the reaction's course and the formation of by-products. deepdyve.com While effective, large-scale preparations using excess POCl3 can present environmental challenges. researchgate.net To address this, more recent protocols have been developed that utilize equimolar amounts of POCl3 per hydroxyl group, often in the presence of a base like pyridine, and are carried out in sealed reactors at elevated temperatures. mdpi.com For instance, various hydroxypyrimidines have been successfully chlorinated at a 0.3 mole scale using one equivalent of POCl3 per hydroxyl group and one equivalent of pyridine, heated at 160°C for 2 hours, achieving isolated yields greater than 80%. mdpi.com

| Starting Material | Reaction Conditions | Product | Isolated Yield (%) |

| Various Hydroxypyrimidines | Equimolar POCl3 per OH, 1 eq. Pyridine, 160°C, 2h | Chlorinated Pyrimidines | >80 |

| 6-Trifluoromethyluracil | POCl3, N,N-dimethylaniline, 3h | Dichloro- and Trichloropyrimidines | Moderate |

| 6-Methyluracils | POCl3, N,N-dimethylaniline, 3h | Di- and Trichloropyrimidines | High |

Once a chloropyrimidine intermediate is obtained, the chlorine atom can be selectively replaced with fluorine through a halogen exchange (Halex) reaction. This nucleophilic aromatic substitution is a common method for introducing fluorine into aromatic systems. The success of this reaction depends on the reactivity of the starting chloropyrimidine and the choice of fluorinating agent.

Direct Fluorination Strategies

Direct fluorination of the pyrimidine ring offers a more direct route to fluorinated pyrimidines, avoiding the need for a separate halogenation step. Electrophilic fluorinating agents are often employed for this purpose. An important advancement in this area was the use of Selectfluor™ (F-TEDA-BF4), an N-fluoroammonium salt, for the electrophilic fluorination of uracil (B121893) to produce 5-fluorouracil (B62378) (5-FU). mdpi.com This approach proved to be a practical and direct route for large-scale 5-FU synthesis. nih.gov Another method involves the use of silver(II) fluoride (B91410) (AgF2), which can selectively fluorinate a single carbon-hydrogen bond adjacent to a nitrogen atom in pyridines and diazines at ambient temperature. nih.gov This reaction is notable for its mild conditions and high site-selectivity. nih.gov

Utilizing Fluoroacetonitrile (B113751) as a Key Intermediate

A powerful strategy for constructing fluorinated pyrimidines involves the use of building blocks that already contain the fluorine atom. Fluoroacetonitrile has emerged as a valuable C2 synthon in this regard. nih.gov A synthesis of 4-amino-5-fluoropyrimidines has been developed starting from chloroacetamide. nih.gov A combined Finkelstein halogen exchange and dehydration reaction converts chloroacetamide to fluoroacetonitrile in 82% yield. nih.gov This is followed by a Claisen condensation with ethyl formate (B1220265) to produce potassium (Z)-2-cyano-2-fluoroethenolate in 77% yield. nih.gov This enolate salt can then be reacted with various amidines to construct the 5-fluoropyrimidine (B1206419) ring system. nih.gov

| Precursor | Reagents | Intermediate | Yield (%) |

| Chloroacetamide | Finkelstein Halogen Exchange & Dehydration | Fluoroacetonitrile | 82 |

| Fluoroacetonitrile | Ethyl Formate, Base | Potassium (Z)-2-cyano-2-fluoroethenolate | 77 |

This approach provides a versatile and efficient route to a variety of 5-fluoropyrimidines under mild conditions. nih.gov

Installation of the Hydrazinyl Moiety

The introduction of the hydrazinyl functional group onto the pyrimidine ring is a pivotal step in the synthesis of this compound. This transformation is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically hydrazinolysis, where a suitable leaving group on the pyrimidine core is displaced by hydrazine (B178648).

Hydrazinolysis Reactions

Hydrazinolysis is a chemical reaction that involves the cleavage of a chemical bond by the action of hydrazine (N₂H₄) or its derivatives. In the context of synthesizing this compound, this reaction typically involves the treatment of a 2-substituted-5-fluoropyrimidine with hydrazine hydrate (B1144303). The most common precursors for this reaction are 2-halo-5-fluoropyrimidines, such as 2-chloro-5-fluoropyrimidine (B20137) or 2-bromo-5-fluoropyrimidine. The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine atom at the 5-position facilitates the nucleophilic attack by hydrazine at the C2-position.

A closely related and well-documented example is the synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine, which proceeds via the hydrazinolysis of 2-methoxy-4-chloro-5-fluoropyrimidine. google.com In this process, the chloro group at the 4-position is displaced by the hydrazinyl group. This reaction serves as a strong model for the synthesis of this compound from a 2-chlorinated precursor. The reaction involves the direct substitution of the chlorine atom by the nucleophilic nitrogen of hydrazine.

Reaction Conditions for Hydrazinolysis

The efficacy of the hydrazinolysis reaction is highly dependent on the specific conditions employed. These parameters are carefully controlled to ensure high conversion of the starting material and to minimize the formation of by-products.

For the synthesis of a related compound, 2-methoxy-4-hydrazino-5-fluoropyrimidine, the reaction is typically carried out by adding hydrazine hydrate to the chlorinated pyrimidine derivative. google.com The reaction is often exothermic, necessitating controlled addition of the hydrazine hydrate. A common molar ratio of hydrazine hydrate to the pyrimidine starting material is in the range of 1:1 to 3:1, with a preferred ratio of 1:1 to 2:1. google.com The reaction is generally conducted at room temperature (approximately 0-40 °C) and is stirred for a period of 5 to 20 hours to ensure completion. google.com

| Parameter | Condition | Reference |

| Precursor | 2-methoxy-4-chloro-5-fluoropyrimidine | google.com |

| Reagent | Hydrazine hydrate | google.com |

| Molar Ratio (Hydrazine:Precursor) | 1:1 to 2:1 | google.com |

| Temperature | Room Temperature (~25 °C) | google.com |

| Reaction Time | ~12 hours | google.com |

Optimization of Synthetic Reaction Conditions and Yields

The optimization of synthetic protocols is crucial for improving reaction efficiency, increasing product yield, and ensuring the economic viability and environmental sustainability of the process. For the synthesis of this compound, key parameters that can be optimized include the choice of solvent, temperature control, and the use of catalysts.

Temperature Control in Synthetic Pathways

Temperature is a critical parameter in controlling the rate and selectivity of chemical reactions. For the hydrazinolysis of the related 2-methoxy-4-chloro-5-fluoropyrimidine, the reaction is maintained at around 25 °C. google.com This indicates that the reaction proceeds efficiently at or near room temperature. Running the reaction at elevated temperatures could potentially increase the rate of reaction but may also lead to the formation of undesired by-products, such as di-substituted products or decomposition of the starting material or product. Conversely, lower temperatures might slow the reaction down unnecessarily, leading to longer reaction times. Therefore, maintaining a controlled temperature is key to achieving a high yield of the desired product.

| Temperature Range | Expected Outcome |

| 0-10 °C | Slower reaction rate, potentially higher selectivity. |

| 20-30 °C | Optimal balance of reaction rate and selectivity. |

| > 40 °C | Increased reaction rate, but higher risk of side reactions and decomposition. |

Catalyst Selection and Activity

While many hydrazinolysis reactions of activated aryl halides proceed without a catalyst, the use of a catalyst can sometimes enhance the reaction rate and improve the yield, especially for less reactive substrates. For electron-deficient nitrogen heteroarenes, copper/acid-catalyzed oxidative carbamoylation with hydrazinecarboxamide hydrochlorides has been reported, indicating that metal catalysis can be effective in related transformations. organic-chemistry.org However, for the direct hydrazinolysis of 2-chloro-5-fluoropyrimidine, the high degree of activation provided by the pyrimidine ring and the fluorine substituent often makes a catalyst unnecessary. The reaction proceeds readily due to the inherent electrophilicity of the C2 position. The primary focus in optimizing this step is typically on the reaction conditions (temperature, solvent, and stoichiometry) rather than on identifying a suitable catalyst.

4 Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is typically achieved through multi-step pathways, commencing from readily available pyrimidine precursors. A common and effective strategy involves the initial synthesis of a di- or mono-chlorinated fluoropyrimidine intermediate, followed by a nucleophilic substitution reaction with hydrazine. A prevalent pathway starts from the widely used antimetabolite, 5-Fluorouracil.

This process involves the conversion of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine, which is then selectively dechlorinated to yield 2-Chloro-5-fluoropyrimidine. The final step introduces the hydrazinyl group by reacting the chlorinated intermediate with hydrazine.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

The initial step in this synthetic sequence is the chlorination of 5-Fluorouracil. This transformation is commonly accomplished by treating 5-Fluorouracil with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline which acts as a catalyst. psu.educhemicalbook.com The reaction is typically heated to drive it to completion. The use of phosphorus oxychloride facilitates the conversion of the hydroxyl groups of the uracil tautomer into chlorine atoms. A large-scale procedure involves heating 5-fluoropyrimidine-2,4-diol with phosphorus oxychloride, followed by the addition of N,N-dimethylaniline and further heating. chemicalbook.com After the reaction, a quench with water and extraction with an organic solvent like dichloromethane (B109758) allows for the isolation of the product. chemicalbook.com

Reaction Scheme 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Fluorouracil | Phosphorus oxychloride, N,N-dimethylaniline | None (excess POCl₃) | 100°C | 13 hours | ~95% | chemicalbook.com |

| 5-Fluorouracil | Phosphorus oxychloride, N,N-dimethylaniline | Not specified | Not specified | Not specified | Good yield | psu.edu |

Step 2: Synthesis of 2-Chloro-5-fluoropyrimidine from 2,4-Dichloro-5-fluoropyrimidine

The subsequent step involves the regioselective dechlorination of 2,4-Dichloro-5-fluoropyrimidine to produce 2-Chloro-5-fluoropyrimidine. Nucleophilic attack is generally preferred at the 4-position of the pyrimidine ring. tandfonline.com This selective reduction can be achieved using zinc powder in the presence of acetic acid in a solvent such as tetrahydrofuran (B95107) (THF). tandfonline.com This method has been developed for kilogram-scale synthesis, highlighting its utility and scalability. tandfonline.com The reaction proceeds smoothly when acetic acid is added slowly to a refluxing mixture of the dichlorinated precursor and granular zinc in THF. tandfonline.com

Reaction Scheme 2: Synthesis of 2-Chloro-5-fluoropyrimidine

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | Granular Zinc, Acetic Acid | Tetrahydrofuran (THF) | Reflux | 55-65% | tandfonline.com |

Step 3: Synthesis of this compound from 2-Chloro-5-fluoropyrimidine

The final step in this pathway is the conversion of 2-Chloro-5-fluoropyrimidine to the target compound, this compound. This is achieved through a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by a hydrazinyl group. The reaction is typically carried out by treating 2-Chloro-5-fluoropyrimidine with hydrazine hydrate, often in an alcoholic solvent like ethanol or isopropanol. The reaction may be performed at room temperature or with gentle heating to ensure completion. The higher reactivity of the chlorine atom at the 2-position (compared to the 4-position if it were present) towards nucleophilic attack by hydrazine facilitates this transformation.

Reaction Scheme 3: Synthesis of this compound

| Reactant | Reagents | Solvent | Conditions |

|---|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Hydrazine hydrate | Ethanol or Isopropanol | Room temperature to reflux |

Reactivity and Derivatization of 5 Fluoro 2 Hydrazinylpyrimidine

Chemical Reactions of the Hydrazinyl Group

The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl moiety imparts significant nucleophilicity, driving its reactivity towards a range of electrophilic species.

The reaction of hydrazines with aldehydes and ketones is a well-established method for the formation of hydrazones. This reaction proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule.

5-Fluoro-2-hydrazinylpyrimidine is expected to react readily with a variety of aldehydes and ketones in the presence of an acid catalyst to yield the corresponding 5-fluoro-2-(2-ylidenehydrazinyl)pyrimidines (hydrazones). The general reaction scheme for this transformation is depicted below:

General Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | 5-Fluoro-2-(2-alkylidene/arylidenehydrazinyl)pyrimidine | Acid catalyst (e.g., acetic acid), heat |

Detailed research findings on specific reactions of this compound with various carbonyl compounds are not extensively documented in publicly available literature. However, the reactivity of the hydrazinyl group is a fundamental principle in organic chemistry, and this reaction is highly likely to proceed as described.

The hydrazinyl group in this compound serves as a key functional handle for the synthesis of fused heterocyclic ring systems. Of particular importance are the nih.govresearchgate.netorganicchemistrydata.orgtriazolo[4,3-a]pyrimidine and nih.govresearchgate.netorganicchemistrydata.orgtriazolo[1,5-c]pyrimidine scaffolds, which are of significant interest in medicinal chemistry.

The synthesis of the nih.govresearchgate.netorganicchemistrydata.orgtriazolo[4,3-a]pyrimidine ring system from 2-hydrazinylpyrimidines can be achieved through cyclocondensation reactions with various one-carbon electrophiles. Common reagents for this transformation include orthoesters, carboxylic acids, and acid chlorides. The reaction with orthoesters, such as triethyl orthoformate, typically proceeds by initial formation of a hydrazono-ether intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol (B145695) to afford the fused triazole ring.

General Synthesis of 7-Fluoro- nih.govresearchgate.netorganicchemistrydata.orgtriazolo[4,3-a]pyrimidines

| Reactant 1 | Reagent | Product |

| This compound | Triethyl orthoformate | 7-Fluoro- nih.govresearchgate.netorganicchemistrydata.orgtriazolo[4,3-a]pyrimidine |

| This compound | Carboxylic Acid (R-COOH) | 3-Substituted-7-fluoro- nih.govresearchgate.netorganicchemistrydata.orgtriazolo[4,3-a]pyrimidine |

The nih.govresearchgate.netorganicchemistrydata.orgtriazolo[1,5-c]pyrimidine ring system is often accessed through the Dimroth rearrangement of the isomeric nih.govresearchgate.netorganicchemistrydata.orgtriazolo[4,3-a]pyrimidines. This rearrangement typically occurs under acidic or basic conditions and involves a ring-opening of the triazole moiety followed by recyclization to form the more thermodynamically stable [1,5-c] isomer. The accepted mechanism involves protonation, ring opening to a diazo intermediate, and subsequent ring closure.

It has been reported that oxidative cyclization of pyrimidinylhydrazones can lead to the formation of nih.govresearchgate.netorganicchemistrydata.orgtriazolo[4,3-c]pyrimidines, which then readily undergo a Dimroth rearrangement to furnish the corresponding nih.govresearchgate.netorganicchemistrydata.orgtriazolo[1,5-c]pyrimidine derivatives.

The hydrazinyl group of this compound is susceptible to both oxidation and reduction, leading to different classes of compounds.

Oxidation: The oxidation of hydrazines can lead to the formation of azo compounds. In the context of this compound, oxidation would be expected to yield a highly reactive diazene intermediate, which could potentially be trapped or undergo further reactions. The specific products would depend on the oxidizing agent used and the reaction conditions. For instance, mild oxidizing agents may lead to the corresponding azo-pyrimidine, while stronger conditions could result in cleavage of the N-N bond.

Reduction: The reduction of the hydrazinyl group would result in the formation of 2-amino-5-fluoropyrimidine and ammonia. This transformation represents the cleavage of the N-N single bond. A notable related reaction is the Wolff-Kishner reduction, which involves the reduction of a hydrazone derivative under basic conditions to the corresponding methylene group. While this is a reaction of a derivative, it highlights a reductive pathway involving the hydrazinyl moiety.

Cyclization Reactions to Form Fused Heterocycles (e.g., Triazolopyrimidines)

Reactions Involving the Fluoro Substituent

The fluorine atom at the C5 position significantly influences the reactivity of the pyrimidine (B1678525) ring, primarily through its strong electron-withdrawing inductive effect.

Nucleophilic Aromatic Substitution Reactions

The C-F bond in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom, facilitates the attack of nucleophiles at the C5 position. A variety of nucleophiles can displace the fluoride (B91410) ion, leading to a range of 5-substituted 2-hydrazinylpyrimidine derivatives.

The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to restore aromaticity. The rate of these reactions is dependent on the nucleophilicity of the attacking species and the reaction conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C5 Position

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide | 5-Methoxy-2-hydrazinylpyrimidine |

| Amine | Ammonia, Piperidine | 5-Amino-2-hydrazinylpyrimidine, 5-(Piperidin-1-yl)-2-hydrazinylpyrimidine |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-2-hydrazinylpyrimidine |

Influence on Reactivity of Adjacent Functional Groups

The strong electron-withdrawing nature of the fluorine atom can modulate the reactivity of the neighboring hydrazinyl group. By decreasing the electron density on the pyrimidine ring, the fluorine atom can slightly reduce the nucleophilicity of the hydrazinyl nitrogen atoms. However, the hydrazinyl group remains a potent nucleophile and readily participates in reactions such as condensation with aldehydes and ketones to form the corresponding hydrazones. This reactivity is crucial for the synthesis of more complex derivatives.

Reactions of the Pyrimidine Ring System

The pyrimidine ring in this compound exhibits a characteristic reactivity pattern, being generally deactivated towards electrophilic attack and activated towards nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character, a result of the two ring nitrogen atoms. The presence of a deactivating fluoro group further disfavors this type of reaction. However, the hydrazinyl group is a strongly activating, ortho-, para-directing group. In the case of this compound, the C4 and C6 positions are ortho and para to the hydrazinyl group, respectively. Despite the deactivating effect of the fluoro group and the pyrimidine nitrogens, if an electrophilic substitution were to occur, it would be directed to the C4 or C6 position. Such reactions would require harsh conditions and potent electrophiles.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product(s) |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 5-Fluoro-2-hydrazinyl-4-nitropyrimidine and/or 5-Fluoro-2-hydrazinyl-6-nitropyrimidine |

| Halogenating agent (e.g., Br₂/FeBr₃) | 4-Bromo-5-fluoro-2-hydrazinylpyrimidine and/or 6-Bromo-5-fluoro-2-hydrazinylpyrimidine |

Nucleophilic Attack on Ring Carbons

The pyrimidine ring is susceptible to nucleophilic attack, particularly at the carbon atoms bearing good leaving groups or at positions activated by electron-withdrawing substituents. In this compound, the C4 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. Strong nucleophiles can attack these positions, potentially leading to addition or substitution reactions, especially if a leaving group is present at one of these positions in a derivative of the parent compound.

Synthesis of Advanced Derivatives for Specific Applications

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities. The hydrazinyl moiety is particularly useful for the construction of fused ring systems.

For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolopyrimidine derivatives. These fused heterocyclic systems are known to exhibit a wide range of pharmacological activities. Similarly, cyclization reactions with appropriate reagents can yield triazolopyrimidine derivatives, another important class of bioactive molecules. The presence of the fluorine atom in these derivatives can enhance their metabolic stability and binding affinity to biological targets. nih.govnih.gov

For example, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of 5-amino-pyrazoles with β-dicarbonyl compounds. nih.gov While this compound is not a 5-aminopyrazole, its hydrazinyl group provides a nucleophilic center for similar cyclization strategies.

Another important class of derivatives are triazolopyrimidines, which can be synthesized from hydrazinopyrimidines. For example, nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrimidines can be synthesized from acylated 2-hydrazinopyrimidines under mild conditions. semanticscholar.org

The synthesis of these advanced derivatives often involves multi-step reaction sequences, and the specific reaction conditions need to be carefully optimized to achieve the desired products in good yields. The resulting libraries of fluorinated pyrazolopyrimidines and triazolopyrimidines can then be screened for various biological activities, including as kinase inhibitors for cancer treatment or as antimicrobial agents. nih.govresearchgate.net

Table 3: Potential Advanced Derivatives from this compound

| Reagent Class | Resulting Heterocyclic System | Potential Applications |

| β-Diketones, β-Ketoesters | Pyrazolopyrimidines | Anticancer, Anti-inflammatory |

| Orthoesters, Carboxylic acids | Triazolopyrimidines | Antiviral, Antimicrobial |

| Isothiocyanates | Thiadiazolopyrimidines | Enzyme inhibitors |

Incorporation into Complex Molecular Scaffolds

The bifunctional nature of this compound makes it a valuable precursor for synthesizing fused heterocyclic systems, which are prominent in medicinal chemistry. The most common strategy involves the reaction of the hydrazine group with 1,3-dielectrophilic species, leading to the formation of a new five-membered ring fused to the pyrimidine core.

A primary example of this is the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a known purine analogue that is of significant interest in drug discovery. researchgate.net This is typically achieved through the cyclocondensation reaction of a hydrazinylpyrimidine with a β-dicarbonyl compound, such as a β-diketone or β-ketoester. The reaction proceeds via initial condensation of the terminal -NH2 of the hydrazine with one carbonyl group, followed by intramolecular cyclization of the second hydrazine nitrogen onto the other carbonyl group, and subsequent dehydration to form the aromatic pyrazole (B372694) ring. The mechanism of this reaction is understood to proceed through a dihydroxypyrazolidine intermediate. researchgate.net

| Reactant Class | Resulting Scaffold | General Conditions |

| β-Diketone | 5-Fluoropyrazolo[1,5-a]pyrimidine | Acidic or basic catalysis, reflux in solvent (e.g., ethanol, acetic acid) |

| β-Ketoester | 5-Fluoropyrazolo[1,5-a]pyrimidin-one | Reflux in high-boiling point solvent (e.g., dioxane) |

| Cyclic 1,3-Dione | Fused Tetrahydroindazole | Reflux in ethanol |

| Orthoesters / Anhydrides | Fused Triazolopyrimidine | Reflux in excess reagent |

This table summarizes common cyclocondensation reactions for incorporating hydrazinylpyrimidines into complex scaffolds, based on established chemical principles and analogous reactions. nih.gov

Functionalization for Bioconjugation

For applications in chemical biology and diagnostics, this compound can be functionalized for covalent attachment to biomolecules such as proteins, peptides, or nucleic acids. This process, known as bioconjugation, requires the introduction of a bio-orthogonal reactive handle onto the pyrimidine core. The hydrazine group is the primary site for such modifications.

One direct method of functionalization is the reaction of the hydrazine moiety with an isothiocyanate. This reaction forms a thiosemicarbazide linkage, which is a stable and effective way to introduce new functionality. For example, reacting a hydrazinylpyrimidine with a phenyl isothiocyanate derivative selectively modifies the hydrazine group. researchgate.net If the isothiocyanate reagent also contains a second reactive group (e.g., an alkyne, azide, or maleimide), it creates a bifunctional linker ready for bioconjugation.

Another common strategy involves the formation of a hydrazone by reacting the hydrazine with an aldehyde or ketone. While this is a straightforward reaction, the resulting hydrazone linkage can be susceptible to hydrolysis in aqueous biological environments. documentsdelivered.com To overcome this stability issue, more advanced ligation techniques have been developed. These include reacting the hydrazine with specific β-dicarbonyl compounds to form highly stable pyrazole or pyrazolone rings. These ligations produce inert, triazole-like structures without the need for a metal catalyst, making them well-suited for biological applications. documentsdelivered.com

| Reagent | Resulting Functional Group | Linkage Stability | Utility in Bioconjugation |

| Isothiocyanate | Thiosemicarbazide | High | Forms a stable, non-cleavable linker. researchgate.net |

| Aldehyde / Ketone | Hydrazone | Moderate (Reversible) | Common for conjugation, but may require optimization for stability. documentsdelivered.com |

| β-Dicarbonyl Compound | Pyrazole / Pyrazolone | High | Forms a stable, aromatic ring suitable for irreversible bioconjugation. documentsdelivered.com |

This table outlines key methods for functionalizing the hydrazine group for bioconjugation purposes, highlighting the stability and utility of the resulting chemical linkages.

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the spectroscopic and analytical characterization of the chemical compound this compound. Despite extensive investigation into resources detailing the synthesis and analysis of related fluorinated pyrimidines and other heterocyclic compounds, specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data for this particular molecule could not be located.

The requested article, intended to focus solely on the detailed spectroscopic and analytical characterization of this compound and its derivatives, cannot be generated at this time due to the absence of this foundational information in the public domain. The creation of a scientifically accurate and informative article with the specified structure, including detailed research findings and data tables, is contingent upon the availability of such experimental results.

While general principles of NMR and mass spectrometry are well-established for pyrimidine structures, the precise chemical shifts, coupling constants, and mass-to-charge ratios are unique to each molecule and must be determined experimentally. Research into related compounds, such as various substituted hydrazinylpyrimidines and other fluorinated heterocycles, provides a theoretical framework for predicting the expected spectral characteristics of this compound. However, without published experimental data, any attempt to create the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy.

Further research, potentially involving the original synthesis and characterization of this compound, would be necessary to generate the data required to fulfill the user's request. At present, this information does not appear to be available in peer-reviewed journals, patents, or comprehensive chemical data repositories.

Spectroscopic and Analytical Characterization Methodologies for 5 Fluoro 2 Hydrazinylpyrimidine and Its Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum provides information on the vibrational modes of bonds, with characteristic absorption bands corresponding to specific structural features. For 5-Fluoro-2-hydrazinylpyrimidine, the IR spectrum would be expected to show distinct peaks for the N-H bonds of the hydrazine (B178648) group, the C=N and C=C bonds within the pyrimidine (B1678525) ring, and the C-F bond.

Studies on related pyrimidine and hydrazone-pyridine derivatives provide a strong basis for assigning these vibrational frequencies. researchgate.netresearchgate.netnih.gov For example, the N-H stretching vibrations of the hydrazinyl group are expected in the region of 3300-3450 cm⁻¹. researchgate.net The aromatic C=C and C=N stretching vibrations of the pyrimidine ring typically appear in the 1500-1600 cm⁻¹ range. researchgate.netnih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| N-H (Hydrazine) | 3387 - 3441 | Symmetric Stretch | researchgate.net |

| C-H (Aromatic) | 2920 - 2978 | Stretch | researchgate.net |

| C=N (Ring) | 1525 - 1600 | Stretch | researchgate.netnih.gov |

| C=C (Ring) | 1570 - 1596 | Stretch | researchgate.net |

| N-H (Hydrazine) | ~1620 | Bend (Scissoring) | |

| C-F | 1000 - 1400 | Stretch |

The precise positions of these bands can provide insight into the molecular environment and any intermolecular interactions, such as hydrogen bonding.

X-ray Diffraction (XRD) Analysis

While the specific crystal structure of this compound has not been reported, XRD analyses of structurally related hydrazone-pyridine and diaminopyrimidine derivatives have been successfully performed. nih.govvensel.org These studies reveal the types of crystal systems and intermolecular interactions that can be expected. For instance, a synthesized hydrazone-pyridine compound was found to crystallize in the triclinic system with a P-1 space group. nih.gov Another pyrimidine derivative crystallized in the monoclinic P2₁/n space group. vensel.org The crystal packing in these related structures is often stabilized by a network of intermolecular hydrogen bonds, for example, between N-H groups and nitrogen atoms of adjacent pyrimidine rings. vensel.org

Table 3: Example Crystal Data from a Related Hydrazone-Pyridine Derivative (CCPEHP)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₁Cl₂N₃ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 8.3518(4) | nih.gov |

| b (Å) | 10.1691(5) | nih.gov |

| c (Å) | 16.5912(8) | nih.gov |

| α (°) | 82.593(2) | nih.gov |

| β (°) | 84.811(2) | nih.gov |

| γ (°) | 72.825(2) | nih.gov |

| Volume (ų) | 1330.95(11) | nih.gov |

This data is for 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine and serves as an illustration of the information obtained from XRD analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of synthesized compounds like this compound. nih.govprimescholars.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing polar compounds such as fluoropyrimidine derivatives. primescholars.com

Numerous validated HPLC methods have been developed for the analysis of the related compound 5-fluorouracil (B62378) (5-FU) in various matrices. mdpi.comnih.govresearchgate.net These methods can be readily adapted for the purity assessment of this compound. A typical setup involves a C18 (ODS) column and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of an acid modifier like formic acid to improve peak shape. mdpi.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the pyrimidine ring exhibits strong absorbance, such as 254 nm or 268 nm. nih.gov

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under specific chromatographic conditions.

Table 4: Typical RP-HPLC Conditions for Purity Analysis of Fluoropyrimidine Derivatives

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase (Column) | C18 (ODS), 250 mm x 4.6 mm, 5 µm | Provides a non-polar surface for reversed-phase separation. | primescholars.com |

| Mobile Phase | Water:Acetonitrile or Water:Methanol gradient/isocratic | Elutes the compounds from the column based on polarity. | mdpi.comnih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | Controls the speed of the separation. | nih.gov |

| Detection | UV at ~254-268 nm | Quantifies the analyte based on its UV absorbance. | nih.gov |

| Column Temperature | 30 °C | Ensures reproducible retention times. | nih.gov |

By employing such a validated HPLC method, one can reliably determine the percentage purity of bulk samples of this compound and identify the presence of any impurities or degradation products. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. irjweb.comacs.org For 5-Fluoro-2-hydrazinylpyrimidine, DFT methods like B3LYP with an appropriate basis set (e.g., 6-311G++) would be used to optimize the molecular geometry and compute various electronic parameters. irjweb.com Such calculations provide fundamental insights into the molecule's intrinsic characteristics. Studies on similar pyrimidine (B1678525) derivatives have demonstrated the reliability of DFT in predicting geometries and electronic properties. researchgate.netbenthamdirect.comresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a vital descriptor for understanding molecular reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.comrsc.org The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating various potential levels.

For this compound, the MEP surface is expected to show distinct regions of negative and positive potential.

Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, would be concentrated around the nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the hydrazinyl group. kbhgroup.innih.gov These sites, particularly the lone pairs of the nitrogen atoms, represent the most probable locations for electrophilic attack and for forming hydrogen bonds as acceptors. researchgate.net

Positive Potential (Blue): Regions of positive potential, indicating electron-deficient areas, would be located around the hydrogen atoms of the hydrazinyl group and the C-H proton on the pyrimidine ring. These sites are susceptible to nucleophilic attack. kbhgroup.in The fluorine atom, due to its high electronegativity, would create a localized region of negative potential around itself while influencing the potential of the adjacent carbon atom. researchgate.net

This distribution of electrostatic potential is crucial for predicting how the molecule will orient itself when approaching a biological receptor. mdpi.com

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Based on these FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com

Table 1: Representative Global Reactivity Descriptors for a Pyrimidine Derivative (Calculated via DFT)

| Parameter | Formula | Significance | Representative Value (eV) |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.2 to -6.8 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -0.8 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 4.7 to 5.5 |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.2 to 6.8 |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 0.8 to 1.5 |

| Absolute Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency | 3.5 to 4.15 |

| Absolute Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.35 to 2.75 |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile | > 1.5 |

Note: The values in this table are representative examples based on published data for similar pyrimidine derivatives and are intended for illustrative purposes. irjweb.comresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds, particularly within the hydrazinyl (-NH-NH2) moiety, allows for rotational freedom, leading to different possible conformations for this compound. Conformational analysis is essential for identifying the most stable, low-energy structures that the molecule is likely to adopt. nih.govscilit.com

Studies on hydrazine (B178648) and its derivatives show that rotation around the N-N bond and pyramidal inversion at the nitrogen atoms are key conformational processes. wayne.edudoi.org For this compound, a potential energy surface (PES) can be generated by systematically rotating the dihedral angles associated with the C-N and N-N bonds of the hydrazinyl substituent. This analysis would likely reveal several local energy minima corresponding to stable conformers. The global minimum would represent the most populated conformation in the ground state. The stability of these conformers is governed by a balance of steric hindrance, electronic repulsion between lone pairs, and potential intramolecular hydrogen bonding between the hydrazinyl protons and a ring nitrogen. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govmdpi.com For this compound, docking studies would be performed against various protein targets, such as kinases or dehydrogenases, where pyrimidine-based inhibitors are common. nih.govmdpi.com

Protein-Ligand Interaction Analysis

Successful docking simulations provide detailed insights into the specific interactions that stabilize the protein-ligand complex. For this compound, a variety of interactions are plausible depending on the specific amino acid residues in the target's binding pocket.

Hydrogen Bonding: This is expected to be a dominant interaction. The hydrazinyl group provides both hydrogen bond donors (N-H) and acceptors (the lone pair on the terminal nitrogen). The pyrimidine ring nitrogens can also act as hydrogen bond acceptors. mdpi.comacs.org

Hydrophobic Interactions: The pyrimidine ring can engage in π-π stacking or π-alkyl interactions with aromatic (e.g., Phenylalanine, Tyrosine) or aliphatic (e.g., Valine, Leucine) residues in the binding site. nih.govacs.org

Halogen Bonding: The fluorine atom can participate in halogen bonds with electron-rich atoms like oxygen or sulfur, or other specific interactions within the binding pocket. mdpi.com

Table 2: Plausible Protein-Ligand Interactions for this compound in a Hypothetical Kinase Binding Site

| Interaction Type | Moiety of Ligand Involved | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | Hydrazinyl N-H | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |

| Hydrogen Bond (Acceptor) | Pyrimidine Ring Nitrogens | Lysine (Lys), Arginine (Arg), Threonine (Thr) |

| Hydrogen Bond (Acceptor) | Terminal Hydrazinyl Nitrogen | Threonine (Thr), Serine (Ser) |

| π-π Stacking | Pyrimidine Ring | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) |

| Halogen Interaction | Fluorine atom | Backbone carbonyls, Serine (Ser) |

| van der Waals / Hydrophobic | Pyrimidine Ring | Valine (Val), Leucine (Leu), Isoleucine (Ile) |

Note: This table presents a generalized summary of potential interactions based on studies of similar heterocyclic ligands. nih.govmdpi.comacs.org

Prediction of Binding Modes and Affinities

Docking algorithms predict the most stable binding pose (binding mode) of the ligand within the protein's active site. nih.gov This is achieved by exploring various conformations and orientations of the ligand and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more favorable and stable interaction. nih.gov

For this compound, docking would reveal its three-dimensional arrangement within a target's binding cavity. The predicted binding mode would be the one that maximizes favorable interactions, such as aligning hydrogen bond donors and acceptors with complementary residues in the protein. acs.org The calculated binding affinity provides a quantitative estimate of how tightly the ligand binds to the protein, which is crucial for ranking potential inhibitors and guiding lead optimization in drug discovery. nih.gov These predictions can be further refined and validated using more computationally intensive methods like molecular dynamics (MD) simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the quantitative chemical structure of a compound with its biological activity. wikipedia.org QSAR models are mathematical equations that can predict the activity of new, untested compounds, making them a valuable tool for lead discovery and optimization. wikipedia.orgmdpi.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org

In the context of pyrimidine derivatives, QSAR studies are frequently used to identify the key molecular features that govern their inhibitory potency against therapeutic targets like protein kinases. nih.gov For a series of compounds including analogs of this compound, a QSAR model would be developed by first calculating a range of molecular descriptors. These descriptors numerically represent various aspects of the molecule's structure and properties. The biological activity, often expressed as an IC50 value (the concentration required to inhibit a biological process by 50%), is the dependent variable that the model aims to predict. mdpi.com

A typical QSAR model is expressed by the following general equation:

Activity = f(Molecular Descriptors) + error wikipedia.org

The performance of a QSAR model is rigorously evaluated using statistical metrics such as the squared correlation coefficient (R²), which measures the goodness-of-fit, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive robustness. mdpi.comnih.gov For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives acting as VEGFR-2 inhibitors demonstrated a high correlation (R² = 0.889 for a linear model) between the structural descriptors and the observed anti-cancer activity. nih.gov

For this compound derivatives, key descriptors would likely include:

Electronic Descriptors: These describe the electron distribution in the molecule. The high electronegativity of the fluorine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring, which can be critical for binding to a target protein.

Steric Descriptors: These relate to the size and shape of the molecule. The volume and surface area of substituents on the pyrimidine ring can determine how well the molecule fits into the active site of an enzyme.

Hydrophobic Descriptors: These quantify the molecule's water-fearing character, often represented by LogP. Hydrophobicity is crucial for crossing cell membranes and for engaging in hydrophobic interactions within the protein's binding pocket.

Topological Descriptors: These are numerical indices that describe the connectivity and branching of atoms within the molecule.

The insights gained from such models are invaluable for rationally designing new derivatives with improved activity.

Table 1: Key Descriptor Classes in QSAR Modeling for Pyrimidine Derivatives

| Descriptor Category | Example Descriptors | Relevance to this compound Activity |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO energies | The fluoro group and hydrazinyl moiety create a specific electronic profile that influences electrostatic and hydrogen bonding interactions with the target. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Determines the optimal size and shape for fitting into the target's binding pocket. |

| Hydrophobic | LogP (Partition Coefficient), Hydrophilic-Lipophilic Balance (HLB) | Affects membrane permeability and the strength of hydrophobic interactions with nonpolar amino acid residues in the active site. mdpi.com |

| Topological | Connectivity Indices, Topological Polar Surface Area (TPSA) | TPSA is a good predictor of hydrogen bonding potential and membrane permeability. mdpi.com The hydrazinyl group significantly contributes to this value. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide an atomic-level, dynamic view of how the molecule binds to its target protein, revealing the stability of the complex and the specific interactions that anchor it in the active site. mdpi.comnih.gov

The process begins by docking the ligand (this compound) into the known 3D structure of its target protein. This initial complex is then placed in a simulated physiological environment (a box of water molecules and ions), and the forces on every atom are calculated. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, typically nanoseconds to microseconds. nih.govmdpi.com

Analysis of the MD trajectory provides critical information:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atoms is monitored. A stable RMSD value over time indicates that the ligand has found a stable binding pose within the protein's active site. mdpi.com

Key Amino Acid Interactions: MD simulations can identify which amino acid residues of the protein are crucial for binding. Studies on related pyrimidine inhibitors show that interactions with specific residues are consistently observed. acs.org For example, the pyrimidine core often forms π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). acs.org

Hydrogen Bonding Network: The hydrazinyl group of this compound is an excellent hydrogen bond donor and acceptor. MD simulations can map the network of hydrogen bonds it forms with amino acid side chains (e.g., Aspartate, Glutamate, Serine) or the protein backbone, which are often essential for high-affinity binding. acs.org

Role of the Fluoro Group: The fluorine atom can participate in favorable electrostatic interactions or form halogen bonds with electron-rich atoms like backbone carbonyl oxygens, further stabilizing the complex.

These simulations offer a detailed understanding of the binding mechanism, complementing the statistical predictions of QSAR models and providing a solid foundation for structure-based drug design.

Table 2: Potential Molecular Interactions of this compound in a Protein Active Site Revealed by MD Simulations

| Interaction Type | Group on this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Hydrazinyl Group (-NHNH₂) | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Histidine (His) acs.org |

| Hydrogen Bond | Pyrimidine Ring Nitrogens | Tyrosine (Tyr), Arginine (Arg) acs.org |

| π-π Stacking | Pyrimidine Ring | Tryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr) acs.org |

| Hydrophobic Interactions | Pyrimidine Ring | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

| Halogen/Electrostatic Bond | Fluoro Group (-F) | Backbone Carbonyls, Lysine (Lys), Arginine (Arg) |

Applications of 5 Fluoro 2 Hydrazinylpyrimidine in Medicinal Chemistry Research

Design and Synthesis of Pharmacologically Active Compounds

5-Fluoro-2-hydrazinylpyrimidine is a key intermediate in the synthesis of various pharmacologically active compounds. nih.gov Its reactive hydrazinyl group allows for the construction of diverse heterocyclic systems, leading to the development of novel therapeutic agents.

Anti-cancer Agents

The development of fluorinated pyrimidines as anticancer agents has been a cornerstone of cancer chemotherapy for decades. mdpi.com this compound serves as a precursor for the synthesis of various anticancer compounds, including pyrimidine-based antitumor agents and innovative prodrugs. nih.govnih.gov

Pyrimidine-Based Antitumor Agents

Researchers have synthesized a variety of pyrimidine-based antitumor agents derived from or incorporating the 5-fluoropyrimidine (B1206419) scaffold. These compounds are designed to interfere with the synthesis of nucleic acids, a critical process for the proliferation of cancer cells. mdpi.comnih.gov For instance, the condensation of this compound with other chemical moieties has been explored to create novel compounds with potential antitumor activity. acs.org

Prodrug Strategies (e.g., 5-Fluoro-2'-deoxyuridine (B1346552) phosphoramidate (B1195095) prodrugs)

Prodrug strategies are employed to improve the pharmacological properties of active drugs, such as their bioavailability and tumor targeting. nih.gov In the context of fluorinated pyrimidines, various prodrugs of 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (5-FdU) have been developed. nih.govnih.gov While direct synthesis of phosphoramidate prodrugs from this compound is not explicitly detailed in the provided results, the broader strategy involves modifying the parent drug to enhance its delivery and activation at the tumor site. For example, amphiphilic prodrugs of 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (5-FdUMP) have been synthesized to improve their anticancer activity. nih.gov

Mechanism of Action Studies (e.g., Inhibition of Cell Proliferation, Apoptosis Induction)

The anticancer effects of compounds derived from fluorinated pyrimidines are primarily attributed to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.gov The active metabolites of these compounds interfere with DNA and RNA synthesis, leading to cell cycle arrest and ultimately, cell death. nih.govpatsnap.com For example, 5-FU, a metabolite of many fluoropyrimidine drugs, is known to trigger apoptosis through various cellular pathways. nih.gov

Targeting Specific Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

A key mechanism of action for many fluoropyrimidine-based anticancer agents is the inhibition of specific enzymes essential for cancer cell survival.

Thymidylate Synthase (TS): This enzyme is a critical target for cancer therapy as it is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. patsnap.comimrpress.com The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable inhibitory complex with TS, leading to a depletion of dTMP and subsequent inhibition of DNA synthesis. mdpi.comnih.govpatsnap.com The level of TS expression in tumors can be associated with the response to 5-FU-based therapies. imrpress.comnih.gov

Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. mdpi.commdpi.com While direct inhibition of DHFR by this compound itself is not the primary mechanism, compounds derived from it can be designed to target this enzyme. Furthermore, 5-FU has been shown to inhibit the processing of DHFR precursor mRNA, suggesting an indirect effect on the DHFR pathway. nih.gov The inhibition of DHFR leads to the disruption of DNA, RNA, and protein synthesis, ultimately causing cell growth arrest. mdpi.com

Antimicrobial Agents

In addition to its anticancer applications, this compound is a valuable scaffold for the development of novel antimicrobial agents. acs.orgnih.gov The synthesis of various heterocyclic compounds incorporating the 5-fluoropyrimidine moiety has yielded derivatives with significant activity against a range of pathogens.

For example, natural-product-like pyridazinones synthesized using this compound have demonstrated potent antibacterial activity. acs.org Specifically, a 2-(5-fluoropyrimidinyl)pyridazinone derivative was found to be significantly more potent than the parent natural product against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 2 μg/mL. acs.org Other research has focused on synthesizing pyrimidine-5-carbonitrile derivatives, some of which have shown marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov The structural modifications of these compounds, such as the nature of the side chains, play a crucial role in their antimicrobial efficacy. acs.org

Scaffold for Drug Discovery and Development

Beyond its use as a precursor for specific bioactive agents, this compound serves as a versatile scaffold for building libraries of diverse molecules for high-throughput screening. acs.orgnih.govmdpi.com Its utility stems from the combined features of the fluorinated pyrimidine (B1678525) core and the reactive hydrazinyl group.

Enhanced Bioavailability and Binding Affinity via Fluorine Substitution

Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups and influence the molecule's conformation. These electronic effects can lead to stronger binding interactions with target proteins. The substitution pattern of fluorine on an aromatic ring has been shown to significantly affect binding affinity, suggesting that its placement, as in the 5-position of the pyrimidine ring, can be strategically important for optimizing drug-target interactions. acs.org

Versatility of the Hydrazinyl Group for Functionalization

The hydrazinyl (-NHNH₂) group is a powerful functional group in synthetic organic chemistry due to its nucleophilicity and its ability to participate in a wide range of chemical reactions. vulcanchem.com This versatility allows for the extensive functionalization of the this compound scaffold.

Common reactions involving the hydrazinyl group include:

Schiff Base Formation: Condensation with aldehydes and ketones to form hydrazones, which are themselves a class of biologically active compounds and can serve as intermediates for further synthesis. vulcanchem.com

Heterocycle Synthesis: Cyclocondensation reactions with dicarbonyl compounds, nitriles, or other suitable reagents can be used to construct a variety of five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, and pyridazines. acs.orgnih.govvulcanchem.com This is a key strategy for creating fused-ring systems with diverse pharmacological profiles.

This chemical reactivity allows for the generation of large and diverse compound libraries from a single, readily accessible starting material, making this compound a valuable tool in modern drug discovery. nih.govnih.gov

Enzyme Mechanism Studies and Inhibition

The 5-fluoropyrimidine motif is famously associated with the anticancer drug 5-Fluorouracil (5-FU), which provides a well-understood paradigm for the potential mechanism of this compound. The cytotoxic effects of 5-FU are primarily mediated through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines and subsequently, DNA. nih.gov After cellular uptake, 5-FU is converted into several active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). nih.gov FdUMP, in the presence of the folate cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary covalent complex with thymidylate synthase, leading to the inhibition of DNA synthesis and cell death. nih.gov

Given this precedent, this compound can be investigated as a potential inhibitor of pyrimidine pathway enzymes. The 5-fluoro group is a key feature, acting as a bioisostere of a hydrogen atom but with profoundly different electronic properties that can enhance binding affinity and block metabolic pathways. The mechanism of action for compounds like 5-FU involves their anabolic conversion into cytotoxic nucleotides. rsc.org

The hydrazinyl group at the 2-position of this compound introduces a point of chemical reactivity that could be exploited for covalent inhibition. Hydrazines are known to be reactive nucleophiles and can form covalent bonds with electrophilic residues within an enzyme's active site. This could lead to irreversible inhibition, a desirable property for certain therapeutic applications. The specific enzymes targeted and the precise mechanism of covalent modification would depend on the three-dimensional structure of the active site and the presence of suitably reactive amino acid residues.

Biological Probes for Target Engagement Studies

A significant challenge in drug discovery is confirming that a candidate molecule interacts with its intended biological target within a cellular environment. Biological probes are essential tools designed to visualize, quantify, and confirm these target engagement events. This compound possesses inherent features that make it an attractive scaffold for the development of such probes.

The reactive hydrazinyl group serves as a versatile chemical handle. It can be readily conjugated to various reporter tags, such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin), without significantly altering the core structure responsible for target binding. This allows for the creation of customized probes for specific experimental needs.

For example, a fluorescently-labeled derivative of this compound could be used in cellular imaging studies to visualize its subcellular localization and co-localization with a target protein. Fluorescence polarization or FRET-based assays could quantify target engagement in living cells. A biotinylated version could be used in pull-down assays to isolate the target protein from cell lysates, confirming the physical interaction and enabling downstream proteomic analysis to identify the target and any associated binding partners. The development of microfluidic systems for cytotoxicity assays further allows for high-throughput screening and detailed investigation of such probes in environments that mimic in vivo conditions. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov For pyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring are crucial determinants of pharmacological effects. nih.govmdpi.com

The this compound scaffold presents two key points for modification: the pyrimidine ring itself and the hydrazinyl moiety. SAR studies would typically involve synthesizing a library of analogs where these positions are systematically varied and then evaluating their biological activity.

Key SAR Insights from Pyrimidine Derivatives:

Heterocyclic Modifications: Replacing or modifying the core heterocyclic system often leads to dramatic changes in activity. In one study, replacing a furan (B31954) ring with other heterocycles like isoxazole (B147169) or oxazole (B20620) resulted in a loss of inhibitory activity. nih.gov

Functional Group Modification: The hydrazinyl group in this compound can be acylated or condensed with aldehydes and ketones to generate a diverse library of derivatives. Evaluating these compounds would clarify the importance of the hydrogen-bonding capacity and nucleophilicity of the hydrazinyl group for biological activity. For instance, studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives showed that introducing a chlorine atom at a specific position led to increased anticancer activity compared to an oxo group. mdpi.com

The table below illustrates SAR data from various heterocyclic compounds, demonstrating how structural modifications influence inhibitory concentrations.

| Compound ID | Core Structure | Key Substituents | Biological Target/Assay | IC₅₀ (µM) | Reference |

| 26a | Indazole | ortho-Fluoro on benzyl | Platelet Aggregation | 4.9 | nih.gov |

| 26b | Indazole | meta-Fluoro on benzyl | Platelet Aggregation | 10 | nih.gov |

| 26c | Indazole | para-Fluoro on benzyl | Platelet Aggregation | 19 | nih.gov |

| 26i | Indazole | 5-Pyrimidinyl | Platelet Aggregation | 3.2 | nih.gov |

| 48b | Indazole | Ester derivative | HIF-1 Inhibition | 0.74 | nih.gov |

| Derivative 19 | Pyridine | OH group | HeLa cell proliferation | 4.75 | mdpi.com |

| Derivative 24 | Pyridine | OMe group | HeLa cell proliferation | 17.63 | mdpi.com |

| Derivative 25 | Pyridine | Fluorine atom | HeLa cell proliferation | 24.89 | mdpi.com |

These studies collectively underscore that the biological activity of pyrimidine-containing molecules is finely tuned by their substitution patterns. nih.gov For this compound, the fluoro and hydrazinyl groups are critical starting points for SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Applications of 5 Fluoro 2 Hydrazinylpyrimidine in Materials Science and Agrochemicals

Development of New Materials (e.g., Polymers and Coatings)

Currently, there is no direct scientific literature or patent data that explicitly describes the use of 5-Fluoro-2-hydrazinylpyrimidine in the synthesis of polymers or coatings. However, the chemical nature of the compound, particularly the reactive hydrazinyl group, suggests its potential as a monomer or cross-linking agent in the development of specialized polymers. Hydrazine (B178648) and its derivatives are known to react with various functional groups, such as carbonyls, to form stable linkages. This reactivity could theoretically be exploited to incorporate the fluoropyrimidine moiety into polymer backbones, potentially conferring properties such as thermal stability, chemical resistance, and specific surface characteristics. The field of fluoropolymers is an area of continuous development, seeking new monomers to create materials with advanced properties.

Use in Agrochemical Formulations (Herbicides, Fungicides)

The pyrimidine (B1678525) scaffold is a well-established and significant component in the agrochemical industry. Numerous commercial herbicides and fungicides are based on pyrimidine derivatives. researchgate.netfrontiersin.org These compounds are known to interfere with essential biological processes in weeds and fungi. Given this context, this compound is best understood as a precursor for the synthesis of active agrochemical ingredients rather than an active ingredient itself. The strategic placement of the fluorine atom can enhance the biological activity and metabolic stability of the final product.

Pyrimidine-based fungicides, for instance, act on various fungal pathogens, including those responsible for diseases like gray mold and apple scab. frac.infomdpi.com They often work by inhibiting the biosynthesis of essential amino acids, such as methionine, or by disrupting other vital cellular functions in the target pathogen. frac.info Similarly, pyrimidine derivatives have been developed as potent herbicides that can control a wide spectrum of weeds in various crops. nih.gov